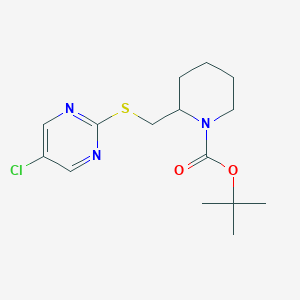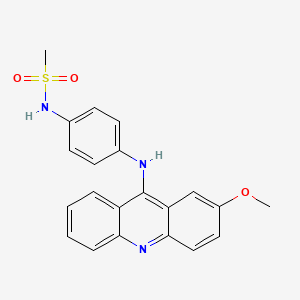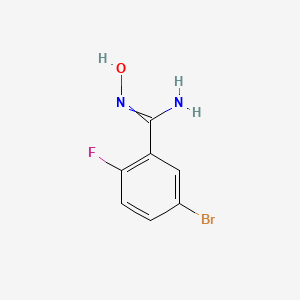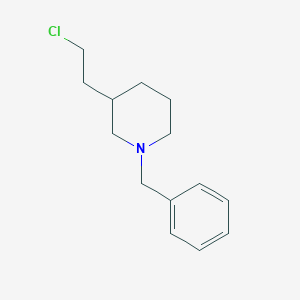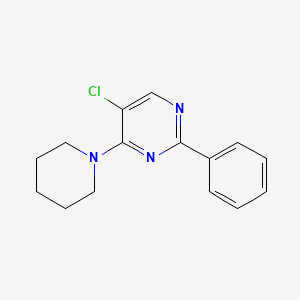
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position, a phenyl group at the 2-position, and a piperidin-1-yl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom and other substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
科学的研究の応用
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease processes.
類似化合物との比較
Similar Compounds
2-Phenyl-4-piperidin-1-yl-pyrimidine: Lacks the chlorine atom at the 5-position.
5-Chloro-2-phenyl-pyrimidine: Lacks the piperidin-1-yl group at the 4-position.
5-Chloro-4-piperidin-1-yl-pyrimidine: Lacks the phenyl group at the 2-position.
Uniqueness
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, phenyl group, and piperidin-1-yl group allows for unique interactions with molecular targets, potentially leading to distinct pharmacological effects.
特性
CAS番号 |
26740-79-4 |
|---|---|
分子式 |
C15H16ClN3 |
分子量 |
273.76 g/mol |
IUPAC名 |
5-chloro-2-phenyl-4-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C15H16ClN3/c16-13-11-17-14(12-7-3-1-4-8-12)18-15(13)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChIキー |
WQFOMLXQKFSANH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC=C2Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



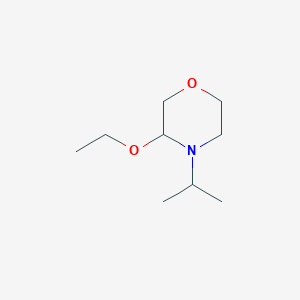
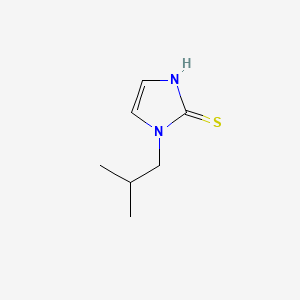

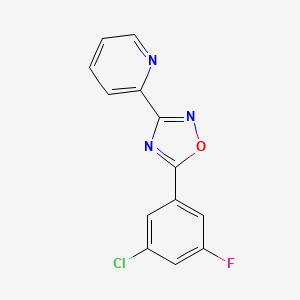
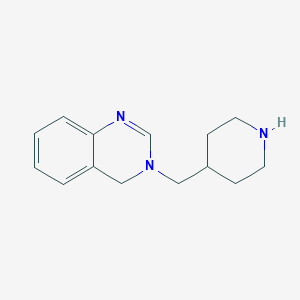
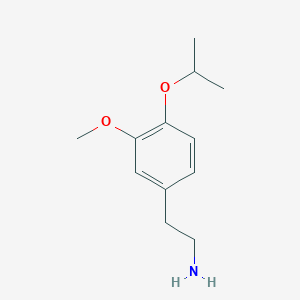
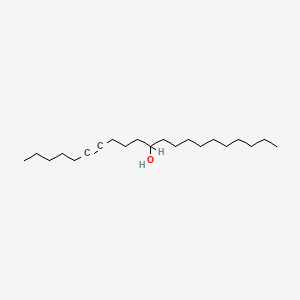
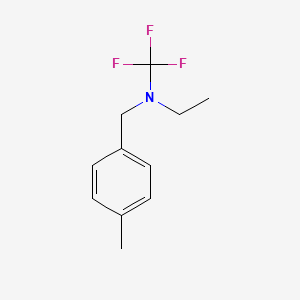
![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
